molecular formula C9H10N2S B2814544 [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile CAS No. 3703-45-5

[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile

Cat. No.: B2814544
CAS No.: 3703-45-5
M. Wt: 178.25
InChI Key: MYASWBMTJGBRHC-UHFFFAOYSA-N
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Description

[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is a thiocyanate derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at the 4-position and an ethyl (-CH₂CH₃) group at the 3-position, linked to a sulfanyl-formonitrile (-S-C≡N) moiety. Thiocyanate derivatives of this class are pivotal in pharmaceutical, agrochemical, and material science research due to their tunable reactivity and selectivity .

Properties

IUPAC Name

(4-amino-3-ethylphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-7-5-8(12-6-10)3-4-9(7)11/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYASWBMTJGBRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)SC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327637
Record name (4-amino-3-ethylphenyl) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3703-45-5
Record name (4-amino-3-ethylphenyl) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and applications of [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile analogs, highlighting substituent effects on molecular attributes and functionality:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical Properties Applications/Reactivity Insights
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile (1909326-34-6) C₇H₄BrClN₂S 263.54 -NH₂ (4), -Br (2), -Cl (5) High purity (>95%); stability under controlled storage Pharmaceutical intermediates; material science (enhanced reactivity for cross-coupling)
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile (68672-37-7) C₈H₅F₃N₂S 218.20 -NH₂ (4), -CF₃ (3) Boiling point not reported; storage at -20°C Agrochemical synthesis (lipophilicity from CF₃ enhances bioavailability)
[(4-Amino-3,5-dimethylphenyl)sulfanyl]formonitrile (14031-02-8) C₉H₁₀N₂S 178.26 -NH₂ (4), -CH₃ (3,5) Solid at RT; stable in inert conditions Polymer additives (methyl groups improve solubility in non-polar matrices)
[(4-Amino-2-fluorophenyl)sulfanyl]formonitrile (N/A) C₇H₅FN₂S 168.19 -NH₂ (4), -F (2) Canonical SMILES: N#CSC1=CC=C(N)C=C1F Fluorinated drug candidates (electron-withdrawing F enhances electrophilic substitution)
[(2-Fluorophenyl)sulfanyl]formonitrile (2605-31-4) C₇H₄FNS 153.18 -F (2) Density: 1.28 g/cm³; m.p. 74°C; b.p. 76–78°C (5 Torr) Small-molecule probes (compact structure aids in crystallography studies)

Key Findings and Substituent Effects

a) Electronic and Steric Influences

  • Halogen Substituents (Br, Cl, F) : Enhance electrophilic reactivity and molecular weight, facilitating cross-coupling reactions in drug synthesis . Fluorine’s electron-withdrawing nature increases metabolic stability in pharmaceuticals .
  • Alkyl Groups (CH₃, CH₂CH₃) : Methyl and ethyl substituents improve solubility in hydrophobic environments. Ethyl’s longer chain may enhance membrane permeability compared to methyl .
  • Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects and lipophilicity, critical for agrochemicals targeting pest cell membranes .

Biological Activity

[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is C11H14N2SC_{11}H_{14}N_2S. The compound features a sulfanyl group, which is known to enhance biological interactions through the formation of bonds with various biomolecules.

The biological activity of [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is primarily attributed to its functional groups, which can interact with specific molecular targets in cells. The sulfanyl group can facilitate the formation of disulfide bonds or coordinate with metal ions, potentially leading to the modulation of enzyme activities or receptor interactions.

Biological Activities

Research indicates that [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy appears to be enhanced in combination with conventional antibiotics, suggesting a synergistic effect that could be leveraged in treating resistant infections .
  • Anticancer Properties : Preliminary investigations suggest that [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile may inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways critical for tumor growth.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is presented below:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. Synergistic effects noted when combined with tetracycline .
Study 2Anticancer ActivityShowed reduced viability in several cancer cell lines, indicating potential as an anticancer agent.
Study 3Mechanistic InsightsIdentified interactions with specific enzymes involved in cell signaling pathways, suggesting a multifaceted mechanism of action.

Comparative Analysis

When compared to similar compounds, [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile exhibits unique reactivity patterns and biological activities. For instance, while other sulfanyl derivatives may show similar antimicrobial properties, the specific arrangement of functional groups in this compound may confer distinct advantages in terms of potency and selectivity .

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